Array ( [bid] => 6721095 ) Buy 1-(3-Phenylpropyl)piperidine-3-carboxylic acid;hydrochloride

1-(3-Phenylpropyl)piperidine-3-carboxylic acid;hydrochloride

Catalog No.
S7007982
CAS No.
M.F
C15H22ClNO2
M. Wt
283.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Phenylpropyl)piperidine-3-carboxylic acid;hyd...

Product Name

1-(3-Phenylpropyl)piperidine-3-carboxylic acid;hydrochloride

IUPAC Name

1-(3-phenylpropyl)piperidine-3-carboxylic acid;hydrochloride

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

InChI

InChI=1S/C15H21NO2.ClH/c17-15(18)14-9-5-11-16(12-14)10-4-8-13-6-2-1-3-7-13;/h1-3,6-7,14H,4-5,8-12H2,(H,17,18);1H

InChI Key

HOGOZNVIUBQNPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)C(=O)O.Cl
1-(3-Phenylpropyl)piperidine-3-carboxylic acid; hydrochloride (PPPA) is a chemical compound that falls under the category of piperidine derivatives. It has a molecular formula of C18H24ClNO2 and a molar mass of 325.8 g/mol. PPPA was first synthesized and characterized in the 1960s by W. B. Van der Burg and A. C. Burggraaf.
PPPA is generally a white crystalline solid with a melting point of approximately 160°C. It is soluble in water, ethanol, and methanol. PPPA has a pKa value of approximately 9.2 and a log P value of approximately 3.5. The chemical structure of PPPA contains a carboxylic acid group, a piperidine ring, and a phenylpropyl group.
PPPA can be synthesized by a number of methods, including the reaction of 1-phenylpropanol with piperidine and the subsequent addition of bromine, followed by the reduction of the resulting intermediate. PPPA can also be synthesized by the reaction of piperidine with 1-bromo-3-phenylpropane, followed by the hydrolysis of the resulting intermediate.
The characterization of PPPA can be carried out using a number of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. These techniques can be used to determine the purity and chemical structure of PPPA.
for PPPA include gas chromatography (GC) and high-performance liquid chromatography (HPLC). These methods can be used to measure the concentration of PPPA in various samples. Mass spectrometry can also be used to identify and quantify PPPA in various samples.
PPPA has been found to exhibit a number of biological properties. It has been found to act as a dopamine reuptake inhibitor, which means it can increase the concentration of dopamine in the brain. PPPA has also been found to act as a sigma-1 receptor modulator, which means it can modulate the activity of sigma-1 receptors in the brain. These properties have led to PPPA being investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease.
PPPA has been found to be relatively safe in scientific experiments. However, like all chemical compounds, it can be toxic if ingested or inhaled in large quantities. It is important to use caution when handling PPPA in scientific experiments and to follow appropriate safety protocols.
PPPA has a number of applications in scientific experiments. It can be used as a biochemical reagent and a research chemical. PPPA has also been investigated for its potential use in the treatment of various neurological disorders.
Research on PPPA is ongoing, with a particular focus on its potential use in the treatment of various neurological disorders. There is also ongoing research into the synthesis and characterization of PPPA, as well as its potential use as a biochemical reagent and a research chemical.
PPPA has the potential to have significant implications in various fields of research and industry. It could be used in the development of new drugs for the treatment of neurological disorders, as well as in the development of new biochemical reagents and research chemicals.
Despite its potential, there are limitations to the use of PPPA in scientific experiments. For example, it can be difficult to synthesize and purify PPPA. In the future, research should focus on developing new and improved methods for the synthesis and purification of PPPA, as well as investigating its potential in other fields of research and industry.
1. Investigating the potential use of PPPA in the development of new drugs for the treatment of neurological disorders.
2. Investigating the use of PPPA as a biochemical reagent in various scientific experiments.
3. Developing new and improved methods for the synthesis and purification of PPPA.
4. Investigating the potential use of PPPA in other fields of research and industry, such as the development of new materials.
5. Investigating the biological properties of PPPA in more detail.
6. Investigating the potential of PPPA as a modulator of other receptors in the brain.
7. Investigating the potential use of PPPA in other neurological disorders, such as Alzheimer's disease.
8. Investigating the toxicity of PPPA in more detail.
9. Investigating the safety of PPPA in humans.
10. Investigating the potential use of PPPA as a research chemical in various scientific experiments.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

283.1339066 g/mol

Monoisotopic Mass

283.1339066 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-26-2023

Explore Compound Types